(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
Description
(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride (CAS 868272-85-9), also known as 3,3'-diaminobenzidine tetrahydrochloride hydrate, is a biphenyl derivative with four amine groups at the 3,3',4,4' positions, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₈Cl₄N₄, with a molecular weight of 360.11 g/mol . The compound decomposes at 245°C and is highly soluble in water due to its ionic hydrochloride form. It is widely used in biochemical research as a chromogenic substrate for peroxidase enzymes in immunohistochemistry and blotting assays .
Properties
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;/h1-6H,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFGMHZJTRXVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172478 | |
| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19010-26-5, 7411-49-6 | |
| Record name | [1,1′-Biphenyl]-3,3′,4,4′-tetramine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-Diaminobenzidine tetrahydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7411-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diaminobenzidine-4HCl | |
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| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-3,3',4,4'-tetramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.845 | |
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Preparation Methods
Directed Nitration of Biphenyl Derivatives
Nitration of biphenyl precursors is a classical approach to introduce nitro groups. However, achieving the 3,3',4,4'-tetranitro configuration requires careful directing-group strategies. For example, introducing electron-donating groups (e.g., methoxy) at specific positions can direct nitration to adjacent sites. Subsequent removal of directing groups and reduction of nitro groups yields the tetramine.
A hypothetical route involves:
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Methoxy-directed nitration : Biphenyl-3,4-dimethoxy derivatives undergo nitration at the 3' and 4' positions.
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Demethylation : Hydrobromic acid removes methoxy groups, yielding tetranitro intermediates.
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Catalytic hydrogenation : Palladium on carbon reduces nitro groups to amines under H₂.
This method faces challenges in regioselectivity and demethylation efficiency.
Reductive Amination of Nitro Intermediates
Nitro groups in pre-functionalized biphenyls can be reduced to amines using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For instance, 3,3',4,4'-tetranitrobiphenyl, synthesized via Ullmann coupling of nitro-substituted iodobenzenes, is reduced to the tetramine. The hydrochloride salt forms via treatment with HCl in ethanol.
Key parameters :
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Catalyst : Pd/C or Raney Ni for hydrogenation.
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Solvent : Ethanol or tetrahydrofuran (THF).
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Temperature : 60–100°C for hydrogenation.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl halides with nitro or protected amine groups can be coupled to construct the biphenyl core. For example:
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Synthesis of 3-nitro-4-aminophenylboronic acid : Bromination of 3-nitroaniline, followed by borylation.
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Coupling : Reacting with a second aryl halide under Pd catalysis.
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Global reduction : Converting nitro groups to amines.
This method offers modularity but requires protection/deprotection steps to prevent side reactions.
Ullmann Coupling for Biphenyl Formation
Ullmann coupling of 3,4-diaminophenyl halides with copper catalysts provides direct access to the biphenyl structure. Post-coupling nitration and reduction yield the tetramine. However, copper residues complicate purification.
Direct Ammoniation Strategies
Buchwald-Hartwig Amination
Introducing amines via palladium-catalyzed C–N coupling avoids pre-functionalized nitro groups. For example, reacting 3,4-dibromobiphenyl with ammonia or amines under Pd/Xantphos catalysis installs amine groups directly. Challenges include controlling quadruple amination and avoiding over-alkylation.
Reaction conditions :
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Catalyst : Pd₂(dba)₃ with Xantphos.
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Base : Cs₂CO₃ or KOtBu.
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Solvent : Toluene or dioxane.
Hydrochloride Salt Formation
The final step involves treating the free base tetramine with hydrochloric acid. Common methods include:
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Solvent selection : Ethanol, diethyl ether, or water.
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Stoichiometry : Excess HCl (1.1–2.0 eq) ensures complete protonation.
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Crystallization : Cooling the reaction mixture induces precipitation, yielding high-purity hydrochloride salt.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range* |
|---|---|---|---|
| Nitration/Reduction | High regioselectivity with directing groups | Multiple steps, demethylation challenges | 40–60% |
| Suzuki Coupling | Modular, scalable | Requires boronic acids, protection steps | 50–70% |
| Ullmann Coupling | Direct biphenyl formation | Copper contamination, high temperatures | 30–50% |
| Buchwald-Hartwig | Avoids nitro intermediates | Costly catalysts, competing side reactions | 35–55% |
*Hypothetical yields based on analogous reactions.
Chemical Reactions Analysis
CGP 41251 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGP 41251 can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .
Scientific Research Applications
Anticancer Research
CGP 41251 has emerged as a promising candidate in cancer research due to its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis. Initially identified as an inhibitor of protein kinase C (PKC), it plays a crucial role in regulating cellular processes such as growth and apoptosis.
Key Findings:
- Mechanism of Action: CGP 41251 targets various kinases that are pivotal in cancer progression. By inhibiting these enzymes, it may reduce tumor proliferation and metastasis.
- Case Studies: Research indicates that CGP 41251 effectively reduces the viability of cancer cells in vitro and shows potential for further development into therapeutic agents .
Immunohistochemistry
Another significant application of CGP 41251 is in the field of immunohistochemistry (IHC). It serves as a substrate for peroxidase enzymes, facilitating the visualization of specific proteins within tissue samples.
Applications in IHC:
- Detection of Biomarkers: CGP 41251 is utilized to detect hydrogen peroxide in various biological samples, enhancing the sensitivity of IHC assays .
- Research Studies: It has been successfully applied in the immunocytochemistry of muscle-derived stem cells (MDSCs) and other tissues, allowing researchers to study cellular behavior and differentiation pathways .
While CGP 41251 shows promise in various applications, safety considerations are paramount due to its toxicity profile. It is classified as dangerous if inhaled or ingested and can irritate skin and eyes . Proper safety protocols must be adhered to when handling this compound.
Mechanism of Action
The mechanism of action of CGP 41251 involves the inhibition of multiple protein kinases, including protein kinase C, vascular endothelial growth factor receptor, and fms-related tyrosine kinase 3 . By inhibiting these kinases, CGP 41251 disrupts the signaling pathways that regulate cell growth, differentiation, and survival . This leads to the inhibition of tumor growth and angiogenesis, making CGP 41251 a promising anticancer agent . Additionally, CGP 41251 has been shown to upregulate the expression of endothelial nitric oxide synthase, which plays a role in vascular homeostasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Biphenyl Diamines/Tetramines
3,3',5,5'-Tetramethylbenzidine Dihydrochloride
- CAS : 612-82-8
- Formula : C₁₆H₂₂Cl₂N₂
- Functional Groups : Two amine groups at 4,4' positions; methyl groups at 3,3',5,5' positions.
- Properties : Higher thermal stability (melting point ~361°C) due to methyl substitution .
- Applications : Common substrate in ELISA for detecting horseradish peroxidase activity .
- Key Difference : Methyl groups enhance electron-donating effects, increasing electrochemical sensitivity compared to the tetramine structure of the target compound.
3,3'-Dichlorobenzidine Dihydrochloride
- CAS : 612-83-9
- Formula : C₁₂H₁₀Cl₄N₂
- Functional Groups : Two amine groups at 4,4' positions; chlorine substituents at 3,3' positions.
- Properties : Chlorine atoms increase molecular weight (328.03 g/mol) and hydrophobicity.
- Applications: Industrial intermediate in dye synthesis; classified as a carcinogen (IARC Group 1) .
- Key Difference : Chlorine substitution introduces toxicity risks absent in the tetramine hydrochloride, limiting its biochemical applications.
3,3'-Dimethylbenzidine Dihydrochloride (o-Tolidine Dihydrochloride)
- CAS : 612-82-8
- Formula : C₁₄H₁₇ClN₂
- Functional Groups : Two amine groups at 4,4' positions; methyl groups at 3,3' positions.
- Properties : Melting point of 205.1°C ; vapor pressure of 2.14×10⁻⁵ mmHg at 25°C .
- Applications: Historical use in colorimetric detection; now restricted due to carcinogenicity .
- Key Difference : Fewer amine groups reduce its utility in multi-step conjugation reactions compared to the tetramine.
Carboxylate Derivatives
1,1'-Biphenyl-3,3',4,4'-tetracarboxylate
- Formula : C₁₆H₈O₈
- Functional Groups : Four carboxylate groups.
- Properties : High polarity and solubility in polar solvents.
- Applications : Studied as an organic electrode material in lithium-ion batteries due to redox-active carboxylate groups .
- Key Difference : Carboxylates enable energy storage applications, contrasting with the amine-driven biochemical uses of the target compound.
Chlorinated Biphenyls
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)
- CAS : 32598-13-3
- Formula : C₁₂H₆Cl₄
- Functional Groups : Four chlorine atoms at 3,3',4,4' positions.
- Properties : Persistent environmental pollutant; lipophilic and bioaccumulative.
- Applications: None; regulated due to toxicity (endocrine disruption, carcinogenicity) .
- Key Difference : Lack of functional groups like amines or carboxylates limits utility to industrial byproduct studies.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Thermal and Solubility Properties
Biological Activity
(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride, commonly referred to as benzidine hydrochloride, is a chemical compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and relevant case studies.
- Molecular Formula : C12H12N2·2HCl
- Molecular Weight : 257.16 g/mol
- Solubility : Soluble in water and ethanol
- Appearance : Crystalline solid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Carcinogenic Potential : Benzidine and its derivatives are classified as potential human carcinogens. Studies have shown that exposure to benzidine can lead to the development of bladder cancer due to its mutagenic properties . The compound's ability to form DNA adducts is a significant mechanism underlying its carcinogenicity.
- Immunotoxicity : Research indicates that benzidine can adversely affect the immune system. It has been shown to alter lymphocyte function and cytokine production in animal models . This immunotoxicity raises concerns about the long-term health effects of exposure in occupational settings.
- Genotoxicity : Benzidine is known for its genotoxic effects, which include DNA damage and chromosomal aberrations. Studies have demonstrated that it induces oxidative stress and DNA strand breaks in various cell lines .
Case Studies
-
Occupational Exposure and Health Outcomes :
A study involving workers in the dye industry highlighted a significant correlation between benzidine exposure and increased incidence of bladder cancer. The cohort showed a higher prevalence of urothelial carcinoma compared to the general population . -
Animal Studies on Toxicity :
In rodent models, administration of benzidine resulted in dose-dependent tumor formation in the bladder. Histopathological examinations revealed transitional cell carcinoma as a common outcome following prolonged exposure .
Pharmacological Activities
The pharmacological activities associated with this compound include:
- Antimicrobial Activity : Some studies suggest that benzidine derivatives exhibit antimicrobial properties against various pathogens; however, these findings are overshadowed by the compound's toxicity profile .
- Antioxidant Activity : Certain derivatives have been investigated for their antioxidant capabilities, which may counteract some of the oxidative stress induced by benzidine itself. However, these effects are not well characterized and require further research .
Toxicological Profile
The toxicological profile of benzidine highlights several critical health risks:
| Health Effect | Description |
|---|---|
| Carcinogenicity | Classified as a Group 1 carcinogen by IARC |
| Genotoxicity | Induces DNA damage and chromosomal alterations |
| Immunotoxicity | Alters immune responses and cytokine production |
| Acute Toxicity | Causes irritation to skin and mucous membranes |
Q & A
Q. What are the recommended safety protocols for handling (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride in laboratory settings?
- Methodological Answer : Based on its GHS classification, researchers must:
- Use PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ensure ventilation : Local exhaust systems to minimize inhalation of dust/aerosols .
- Implement emergency measures : Immediate flushing of eyes (15+ minutes with water) and decontamination of skin using soap/water .
- Store in dry conditions away from ignition sources, with secondary containment to prevent environmental release .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify aromatic proton environments and amine proton shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns matching the tetramine backbone .
- Infrared (IR) Spectroscopy : Identify N–H stretching (3100–3500 cm) and aromatic C=C vibrations (1450–1600 cm) .
Q. How can researchers optimize synthesis routes to improve yield and purity?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .
- Purification : Column chromatography with silica gel (eluent: methanol/dichloromethane gradient) to isolate the hydrochloride salt .
- Quality Control : Monitor reaction progress via TLC (R comparison against standards) .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states in amine-mediated coupling reactions .
- Reaction Path Search Tools : Software like GRRM or AFIR to explore potential energy surfaces and identify low-energy pathways .
- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) .
Q. How should researchers resolve contradictions in experimental data, such as unexpected reactivity trends?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions to rule out procedural errors .
- Sensitivity Analysis : Use Monte Carlo simulations to assess how input uncertainties (e.g., reagent purity) affect outcomes .
- Cross-Validation : Compare results with alternative characterization methods (e.g., X-ray crystallography vs. NMR) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH Titration Studies : Measure solubility and precipitate formation across pH 2–12 to identify stability thresholds .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition onset temperatures .
Q. How can AI-driven tools enhance the design of experiments (DoE) for this compound?
- Methodological Answer :
- Machine Learning (ML) Models : Train algorithms on historical data to predict optimal reaction conditions (e.g., solvent selection) .
- Autonomous Laboratories : Integrate robotic platforms with real-time analytics (e.g., inline NMR) for iterative optimization .
- Data Feedback Loops : Use experimental results to refine computational models, improving predictive accuracy .
Q. What analytical approaches quantify this compound in complex biological or environmental matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Employ hydrophilic interaction chromatography (HILIC) to separate polar amines from matrix interferents .
- Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., C18/SCX) for pre-concentration and cleanup .
- Internal Standards : Isotopically labeled analogs (e.g., -biphenyl derivatives) for precise quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
